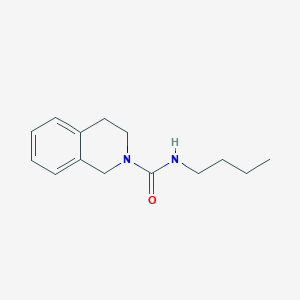
N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound belonging to the class of isoquinolines, which are bicyclic aromatic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isoquinoline or its derivatives as the starting material.
Reaction Steps: The compound can be synthesized through a multi-step process involving:
Reduction: Reduction of isoquinoline to 3,4-dihydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).
N-alkylation: N-alkylation of 3,4-dihydroisoquinoline with butyl bromide to introduce the butyl group.
Carboxamide Formation: Conversion of the intermediate to the carboxamide using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Process intensification techniques such as microwave-assisted synthesis and high-pressure reactions can also be employed to improve efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.
Reduction: Reduction reactions can be used to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines, often under basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as N-butyl-3,4-dihydroisoquinoline-2(1H)-one.
Reduction Products: Reduced amines such as N-butyl-3,4-dihydroisoquinoline-2(1H)-amine.
Substitution Products: Substituted derivatives with different alkyl or aryl groups.
科学的研究の応用
N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
N-butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other isoquinoline derivatives, such as quinoline, isoquinoline, and tetrahydroisoquinoline.
Uniqueness: The presence of the butyl group and the carboxamide functionality distinguishes this compound from other isoquinolines, potentially leading to different biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
88630-42-6 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
N-butyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-2-3-9-15-14(17)16-10-8-12-6-4-5-7-13(12)11-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
InChIキー |
MPGHTXLKWNDCHB-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N1CCC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


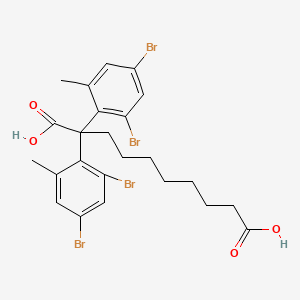
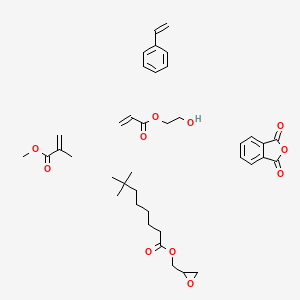
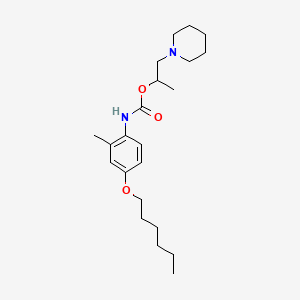

![Ethanone, 1-[5-[(hydroxyamino)methylene]-1,3-cyclopentadien-1-YL]-, (E)-(9CI)](/img/structure/B15348393.png)
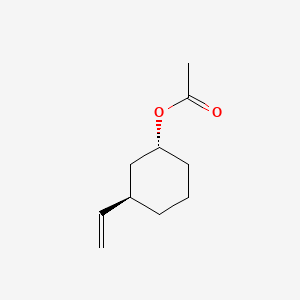
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)

![N-[(3-methoxy-4-trimethylsilyloxyphenyl)methyl]-9-methyldecanamide](/img/structure/B15348431.png)
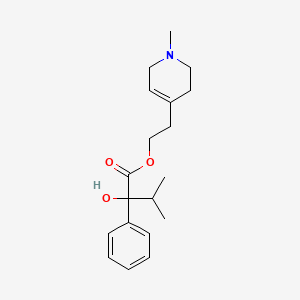
![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)

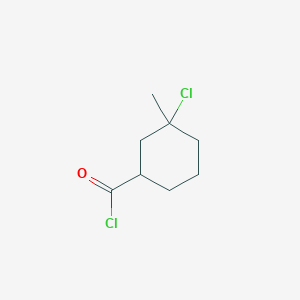
![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)
